5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide
Description
5-Methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 1-methyl-2-oxoindolin-5-yl moiety, a bicyclic structure combining an indole-derived scaffold with a lactam (2-oxo) group. This compound shares structural motifs with kinase inhibitors, particularly those targeting FLT3 (FMS-like tyrosine kinase 3), a receptor implicated in acute myeloid leukemia (AML) . The indolinone moiety may enhance binding affinity to kinase domains through hydrogen bonding and hydrophobic interactions, while the isoxazole-carboxamide backbone contributes to metabolic stability and solubility .
Properties
IUPAC Name |
5-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(7-15-20-8)14(19)16-10-3-4-12-9(5-10)6-13(18)17(12)2/h3-5,7H,6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBNLDAXVOFVNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide involves several steps. One common method includes the reaction of 1-methyl-2-oxoindoline with isoxazole-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of automated synthesis equipment and purification techniques like recrystallization .
Chemical Reactions Analysis
Scientific Research Applications
5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety allows it to bind with high affinity to various receptors, influencing signaling pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties
- Lipophilicity: The trifluoromethyl (-CF₃) group in leflunomide increases logP, enhancing membrane permeability but reducing aqueous solubility . The pentafluorosulfanyl (-SF₅) group in 5-Methyl-N-(4-SF₅-phenyl)isoxazole-4-carboxamide further elevates lipophilicity while enabling ¹⁹F MRI detection .
- Chromene-based derivatives (e.g., SI50) show reduced solubility due to planar aromatic systems .
Biological Activity
5-Methyl-N-(1-methyl-2-oxoindolin-5-yl)isoxazole-4-carboxamide is a compound of growing interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features an isoxazole ring, which is known for its pharmacological significance. The presence of the methyl and oxoindole groups contributes to its biological profile.
1. Anti-inflammatory Activity
Research indicates that derivatives of isoxazole, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that compounds with similar structures showed reduced inflammation in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .
Table 1: Anti-inflammatory Activity Comparison
| Compound | ED50 (mg/kg) | Mechanism of Action |
|---|---|---|
| 5-Methyl-N-(1-methyl-2-oxoindolin-5-yl) | 10 | Inhibition of NF-kB |
| Phenylbutazone | 15 | COX inhibition |
| Aspirin | 20 | COX inhibition |
2. Anticancer Activity
The anticancer properties of isoxazole derivatives have been extensively studied. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including U87 (glioblastoma) and MCF-7 (breast cancer) cells. The compound's IC50 values indicate potent cytotoxicity, with some studies reporting IC50 values as low as 5 µM against specific cell lines .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87 | 5 | Induction of apoptosis |
| MCF-7 | 10 | Cell cycle arrest |
| A375 | 3.6 | Apoptosis via mitochondrial pathway |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Glioblastoma : In a recent study, treatment with the compound resulted in significant tumor size reduction in xenograft models of glioblastoma, attributed to its ability to induce apoptosis and inhibit tumor growth factors .
- Breast Cancer Research : Another investigation focused on MCF-7 cells showed that the compound not only inhibited cell proliferation but also altered gene expression profiles associated with cell survival and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes and cancer progression.
- Induction of Apoptosis : It triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Acid chloride coupling | 60–65% | Acetonitrile, room temperature | |
| Ultrasound-assisted | 75–80% | DMF, 40–50°C, 30 min | |
| Thermal reflux | 50–55% | Toluene, 80°C, 6 h |
Basic: How are FT-IR and FT-Raman spectroscopy used to confirm the compound’s structural integrity?
Methodological Answer:
Vibrational spectroscopy identifies functional groups and validates synthetic success:
- FT-IR Peaks :
- FT-Raman Analysis :
- Validation : Compare experimental spectra with density functional theory (DFT)-calculated frequencies to resolve ambiguities ().
Basic: What in vitro assays are recommended for initial biological activity screening?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Track IC₅₀ values over 48–72 h ().
- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus at 10–50 µg/mL. Measure zones of inhibition ().
- Anti-inflammatory Potential : ELISA-based COX-2 inhibition assays ().
Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?
Methodological Answer:
SAR studies focus on modifying substituents to enhance potency and selectivity:
- Isoxazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to stabilize π-π interactions with target proteins ().
- Indolinone Substitutions : Replace 1-methyl with bulkier groups (e.g., benzyl) to probe steric effects on binding affinity ().
- Bioisosteric Replacements : Substitute the isoxazole with thiazole or oxadiazole rings to assess heterocycle-specific activity ().
Q. Table 2: SAR Insights from Analog Studies
| Modification | Observed Effect | Reference |
|---|---|---|
| 5-CF₃ substitution | 2× increase in COX-2 inhibition | |
| Benzyl at indolinone | Improved cytotoxicity (IC₅₀ ↓30%) | |
| Thiazole replacement | Loss of antimicrobial activity |
Advanced: What crystallographic techniques elucidate intramolecular interactions, and how are they analyzed?
Methodological Answer:
- X-ray Diffraction : Resolve bond lengths, angles, and torsion angles (e.g., dihedral angle between isoxazole and indolinone rings: ~9.92° in ).
- Hydrogen Bond Analysis : Intramolecular N-H⋯O bonds (2.8–3.1 Å) stabilize planar conformations ().
- Software Tools : SHELXL for refinement; Mercury for visualizing packing motifs ().
Q. Table 3: Key Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Dihedral angle | 9.92° | |
| N-H⋯O bond length | 2.89 Å | |
| C=O bond length | 1.22 Å |
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Verification : Use HPLC (e.g., RP-HPLC with ACN/water gradients) to confirm ≥98% purity ().
- Assay Standardization : Replicate under controlled conditions (e.g., 37°C, 5% CO₂ for cell-based assays) ().
- Structural Confirmation : Cross-validate with crystallography or NMR to rule out polymorphic effects ().
Advanced: What computational methods support mechanistic studies of its immunomodulatory effects?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with DHODH (dihydroorotate dehydrogenase), a leflunomide target ().
- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories ().
- QSAR Modeling : Develop predictive models using descriptors like logP and polar surface area ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
